1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione
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Overview
Description
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione is a complex heterocyclic compound that features an indole and isoquinoline fused ring system
Mechanism of Action
Target of Action
The primary target of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione, also known as DPIE, is the Interleukin-1 receptor (IL-1R) . IL-1R plays a crucial role in the immune response and inflammation, as it is the receptor for the pro-inflammatory cytokine IL-1β .
Mode of Action
DPIE interacts with IL-1R, modulating the binding of the cytokine IL-1β to the receptor . This interaction enhances the production of pro-inflammatory cytokines such as IL-6, IL-8, and COX-2 in IL-1β-stimulated cells . The enhancing activity of DPIE increases in a dose-dependent manner .
Biochemical Pathways
The interaction between DPIE and IL-1R influences the IL-1β signaling pathway, which is involved in the production of pro-inflammatory cytokines . The modulation of this pathway by DPIE leads to an increase in the production of IL-6, IL-8, and COX-2, key players in the inflammatory response .
Pharmacokinetics
Its ability to modulate cytokine production in a dose-dependent manner suggests that it is bioavailable and can reach its target in the body .
Result of Action
The result of DPIE’s action is an enhanced inflammatory response. By increasing the production of pro-inflammatory cytokines, DPIE can amplify the body’s immune response to infections or other stimuli .
Action Environment
The efficacy and stability of DPIE can be influenced by various environmental factors. For instance, the pH of the reaction solution can affect the yield of DPIE . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Subsequent steps involve cyclization and functionalization to achieve the final tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation agents like bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indolo[2,1-a]isoquinolines: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione is unique due to its specific substitution pattern and the presence of both indole and isoquinoline rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGWGJUEGMIZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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